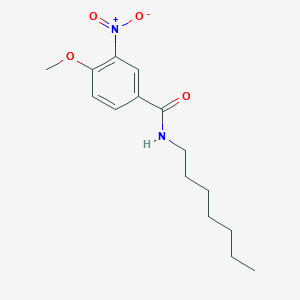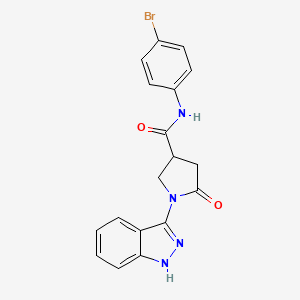
N-heptyl-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C15H22N2O4. It is a derivative of benzamide, featuring a heptyl chain, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the nitrobenzene derivative.
Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the nitro-methoxybenzene derivative with heptylamine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles for substitution reactions, such as halides or amines.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of N-heptyl-4-methoxy-3-aminobenzamide.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Hydrolysis: Formation of 4-methoxy-3-nitrobenzoic acid and heptylamine.
Scientific Research Applications
N-heptyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-heptyl-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and heptyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-heptyl-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-ethyl-4-methoxy-3-nitrobenzamide: Similar structure but with an ethyl group instead of a heptyl group.
Uniqueness
N-heptyl-4-methoxy-3-nitrobenzamide is unique due to the combination of its heptyl chain, methoxy group, and nitro group. This combination imparts specific chemical and physical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-heptyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-5-6-7-10-16-15(18)12-8-9-14(21-2)13(11-12)17(19)20/h8-9,11H,3-7,10H2,1-2H3,(H,16,18) |
InChI Key |
DWTRZNBVXKAFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11017866.png)
![8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11017880.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B11017887.png)

![ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11017895.png)
![3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11017896.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11017903.png)

![7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one](/img/structure/B11017908.png)

![Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate](/img/structure/B11017924.png)
![Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate](/img/structure/B11017928.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11017930.png)
